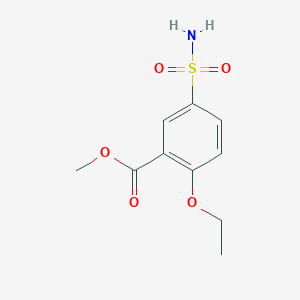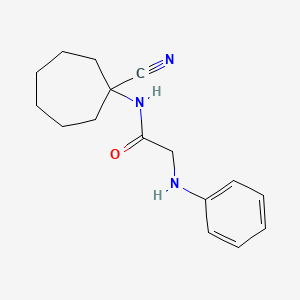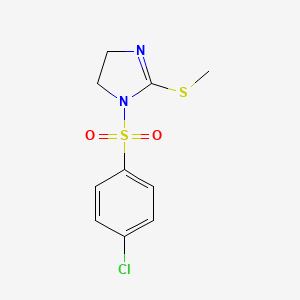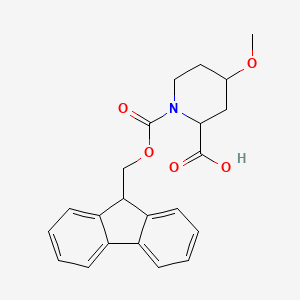
1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine" is a compound of interest in the field of organic chemistry, particularly in the study of sulfonyl compounds and their applications.
Synthesis Analysis
The synthesis of related sulfonyl compounds involves various chemical reactions. For instance, the synthesis of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] was achieved through the reaction of 2,2'-sulfonyldiacetonitrile with trimethyl orthoformate, catalyzed by sulfuric acid (Hosmane et al., 1990). Another compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, was synthesized via the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation (Hayun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis involves elucidating the configurational and conformational features of such compounds. For example, the configurational and conformational features of the aforementioned sulfonylbis compound were determined by single-crystal X-ray analysis (Hosmane et al., 1990).
Chemical Reactions and Properties
These compounds are reactive with various amines and amino acid esters, as well as nucleic acid bases and nucleosides (Hosmane et al., 1990). Additionally, some derivatives have been studied for their enzyme inhibition potentials and interactions with biological receptors (Mensonides-Harsema et al., 2000).
Wissenschaftliche Forschungsanwendungen
Development of Adenosine A2B Receptor Antagonists
A novel method for the synthesis of sulfonamides, utilizing 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine derivatives as key intermediates, has been developed to yield potent adenosine A2B receptor antagonists. This approach overcame the low yields associated with standard reactions, resulting in compounds with significantly enhanced potency at A2B receptors. The most active compound identified exhibited high selectivity and potency, highlighting the potential therapeutic applications of these sulfonamides in targeting the adenosine A2B receptor (Luo Yan et al., 2006).
Advanced Polymeric Materials
In another application, derivatives of 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine were used in the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials were characterized for their potential as proton exchange membranes in fuel cell applications, demonstrating high proton conductivity. This research suggests the utility of these compounds in the development of high-performance materials for energy conversion technologies (D. Kim et al., 2008).
Muscarinic M2 Receptor Antagonists
Research into the modulation of muscarinic receptors has led to the discovery of diphenyl sulfoxides, including 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine, as selective antagonists of the M2 muscarinic receptor. These compounds exhibit high affinity and selectivity, providing a basis for the development of targeted therapies for conditions mediated by the M2 receptor (J A Kozlowski et al., 2000).
Novel Antidepressant and Anxiolytic Agents
The phenylpiperazine derivatives HBK-14 and HBK-15, closely related to 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine, have been characterized for their antidepressant-like and anxiolytic-like effects in animal models. These compounds demonstrated potent activity and specificity for serotonergic 5-HT1A and 5-HT7 receptors, suggesting their potential as new therapeutic agents for depression and anxiety disorders (K. Pytka et al., 2015).
Antimicrobial and Antifungal Activities
A series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives synthesized using 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine as a catalyst showed significant in vitro antimicrobial and antifungal activities. This study underscores the potential of these compounds in developing new treatments for bacterial and fungal infections (M. Ghashang et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-16-8-5-9-17(14-16)23(20,21)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBJQIDDNYEVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)



![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)